molecular formula C8H12N2OS B13295965 (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide

(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide

Cat. No.: B13295965
M. Wt: 184.26 g/mol
InChI Key: RCVLUBWCYDSDKY-ZCFIWIBFSA-N
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Description

(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide is a chiral amino-propanamide derivative characterized by a thiophene ring substituted with a methyl group at position 3 and linked to the propanamide backbone at position 2. The methyl group on the thiophene may modulate electronic and steric properties, affecting solubility and binding affinity compared to analogs with different substituents or substitution patterns.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide

InChI

InChI=1S/C8H12N2OS/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m1/s1

InChI Key

RCVLUBWCYDSDKY-ZCFIWIBFSA-N

Isomeric SMILES

CC1=C(SC=C1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=C(SC=C1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and 3-aminopropanoic acid.

    Formation of Intermediate: The 3-methylthiophene is first functionalized to introduce a reactive group, such as a halogen, at the 2-position.

    Coupling Reaction: The functionalized thiophene is then coupled with 3-aminopropanoic acid under suitable conditions to form the desired product. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide in high purity.

Industrial Production Methods

Industrial production of (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

    Material Science: The thiophene ring in the compound can be used to create conductive polymers and materials with interesting electronic properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential as a biochemical tool.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The thiophene ring and amino group can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Thiophene Isomerism

The target compound differs from ’s (3R)-3-amino-3-(2-methylthiophen-3-yl)propanamide in the substitution pattern of the thiophene ring. While both share the same molecular formula (C₈H₁₂N₂OS), the methyl group in the target compound is at position 3 of the thiophene (attached to position 2), whereas ’s analog has methyl at position 2 (attached to position 3).

Aromatic System Substitution

Replacing the thiophene ring with a 3-chlorophenyl group (as in ) introduces a phenyl ring with an electron-withdrawing chlorine substituent. This modification increases molecular weight (235.11 vs. 184.26) and likely reduces solubility in aqueous media compared to the thiophene-containing analogs. However, the hydrochloride salt form in may counteract this by improving crystallinity and dissolution rates .

Functional Group Complexity

’s compound features a bis(trifluoromethyl)phenyl group, a cyano substituent, and a thioxo (-S-) group. These additions significantly elevate molecular weight (357.27) and lipophilicity, which could enhance membrane permeability but reduce metabolic clearance. The trifluoromethyl groups are known to improve bioavailability and resistance to oxidative degradation, making this analog distinct in pharmacokinetic profiles .

Biological Activity

(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide is a chiral compound with a unique structure that includes a thiophene ring and an amino-propanamide moiety. This article delves into its biological activity, exploring its potential interactions with biological systems, enzyme inhibition, receptor binding, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₈H₁₂N₂OS
  • Molecular Weight : 184.26 g/mol

The stereochemistry is defined by the (3R) configuration, which influences its biological interactions. The presence of the methyl group at the 3-position of the thiophene ring is crucial for its distinct chemical behavior.

Enzyme Inhibition

Research indicates that compounds similar to (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide may exhibit enzyme inhibition properties. Enzyme inhibition can affect metabolic pathways and cellular processes, making this compound a candidate for further investigation in pharmacology.

  • Potential Targets :
    • Monoamine Oxidase (MAO) : Compounds with similar structures have shown inhibitory effects on MAO, which is involved in neurotransmitter metabolism.
    • Cholinesterases : There is potential for this compound to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play critical roles in neurotransmission.

Receptor Binding

The compound's ability to bind to specific receptors could be significant for developing therapeutic agents:

  • GABA Receptors : Similar compounds have been studied for their interaction with GABAergic systems, which are essential for regulating neuronal excitability.
  • Serotonin Receptors : The structural characteristics may allow binding to serotonin receptors, influencing mood and anxiety disorders.

Study on Analgesic Properties

A relevant study examined the analgesic effects of compounds structurally related to (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide. The findings highlighted:

  • Antinociceptive Activity : The compound demonstrated significant antinociceptive effects in formalin-induced pain models.
  • Allodynia Reduction : It effectively reduced tactile allodynia in diabetic neuropathic mice, indicating potential use in pain management.
CompoundDose (mg/kg)Antinociceptive EffectAllodynia Reduction
(3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide30SignificantYes
Pregabalin30SignificantYes

This table summarizes the comparative effectiveness of (3R)-3-amino-3-(3-methylthiophen-2-yl)propanamide against a standard analgesic (Pregabalin).

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